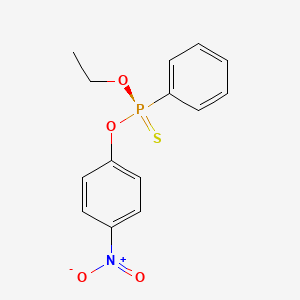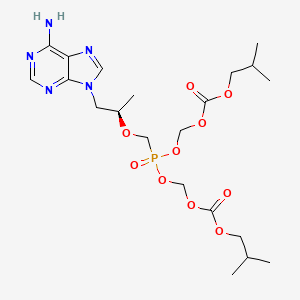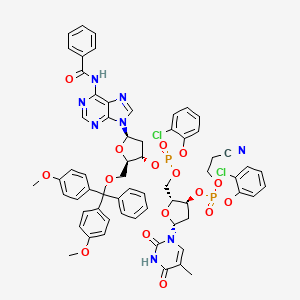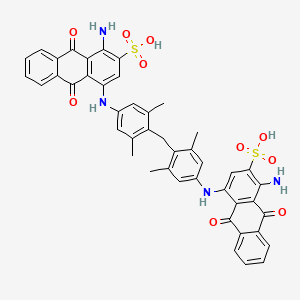
Trisodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium 3-((4-((4-((4-Amino-6-chlor-1,3,5-triazin-2-yl)amino)-7-sulfonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalen-1,5-disulfonat ist eine komplexe organische Verbindung, die für ihre leuchtenden Farbeigenschaften bekannt ist. Aufgrund seiner Stabilität und Wasserlöslichkeit wird es häufig als Farbstoff in verschiedenen industriellen Anwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Trisodium 3-((4-((4-((4-Amino-6-chlor-1,3,5-triazin-2-yl)amino)-7-sulfonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalen-1,5-disulfonat umfasst mehrere Schritte:
Diazotierung: Der Prozess beginnt mit der Diazotierung von 4-Amino-6-chlor-1,3,5-triazin.
Kupplungsreaktion: Das gebildete Diazoniumsalz wird dann mit 7-Sulfonato-1-naphthylamin gekoppelt, um eine Azofarbstoffverbindung zu bilden.
Weitere Kupplung: Dieser Zwischenstoff wird dann weiter mit 2,5-Dimethylphenylamin und schließlich mit Naphthalin-1,5-disulfonsäure gekoppelt, um das Endprodukt zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion erfolgt typischerweise in großen Chargenprozessen, bei denen die Reaktionsbedingungen wie Temperatur, pH-Wert und Konzentration der Reaktanten sorgfältig gesteuert werden, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Amino- und Azogruppen.
Reduktion: Reduktionsreaktionen können die Azobindungen aufbrechen und zur Bildung von Aminen führen.
Substitution: Der Triazinring kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumdithionit und Zinkstaub werden verwendet.
Substitution: Nucleophile wie Hydroxidionen oder Amine werden unter basischen Bedingungen verwendet.
Hauptprodukte
Oxidation: Oxidierte Derivate der ursprünglichen Verbindung.
Reduktion: Entsprechende Amine.
Substitution: Substituierte Triazinderivate.
Wissenschaftliche Forschungsanwendungen
Trisodium 3-((4-((4-((4-Amino-6-chlor-1,3,5-triazin-2-yl)amino)-7-sulfonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalen-1,5-disulfonat wird in verschiedenen Anwendungen in der wissenschaftlichen Forschung eingesetzt:
Chemie: Als pH-Indikator und in Titrationen.
Biologie: In Färbetechniken für die Mikroskopie.
Medizin: Als diagnostischer Farbstoff in der medizinischen Bildgebung.
Industrie: In der Textilfärbung und als Farbstoff in Tinten und Farben.
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkungen hauptsächlich durch ihre Fähigkeit, bestimmte Wellenlängen des Lichts zu absorbieren und zu reflektieren, was ihr die charakteristische Farbe verleiht. Zu den molekularen Zielstrukturen gehören verschiedene Zellbestandteile, die mit dem Farbstoff interagieren, wodurch er in Färbe- und Bildgebungsanwendungen eingesetzt werden kann.
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various cellular components that interact with the dye, allowing it to be used in staining and imaging applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Trisodium 2-((6-((4-Amino-6-chlor-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulfonato-2-naphthyl)azo)naphthalen-1,5-disulfonat
- Trisodium 3-((4-((5-((4-Amino-6-chlor-1,3,5-triazin-2-yl)amino)-2-sulfonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalen-1,5-disulfonat
Einzigartigkeit
Die einzigartige Kombination aus Triazinring und Azogruppen in Trisodium 3-((4-((4-((4-Amino-6-chlor-1,3,5-triazin-2-yl)amino)-7-sulfonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalen-1,5-disulfonat verleiht ihm einzigartige chemische Eigenschaften, die es besonders nützlich für Anwendungen machen, bei denen hohe Stabilität und spezifische Farbeigenschaften erforderlich sind.
Eigenschaften
CAS-Nummer |
84434-57-1 |
|---|---|
Molekularformel |
C31H21ClN9Na3O9S3 |
Molekulargewicht |
864.2 g/mol |
IUPAC-Name |
trisodium;3-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C31H24ClN9O9S3.3Na/c1-15-11-26(16(2)10-25(15)40-38-17-12-22-20(28(13-17)53(48,49)50)4-3-5-27(22)52(45,46)47)41-39-24-9-8-23(34-31-36-29(32)35-30(33)37-31)19-7-6-18(14-21(19)24)51(42,43)44;;;/h3-14H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H3,33,34,35,36,37);;;/q;3*+1/p-3 |
InChI-Schlüssel |
VQUVUAWDYNXRIM-UHFFFAOYSA-K |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])C)N=NC4=C5C=C(C=CC5=C(C=C4)NC6=NC(=NC(=N6)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



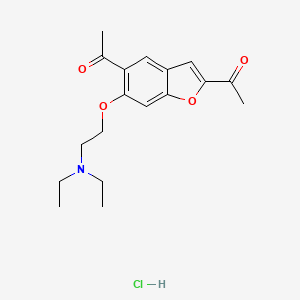

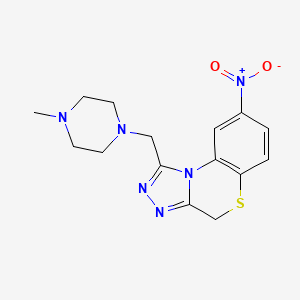
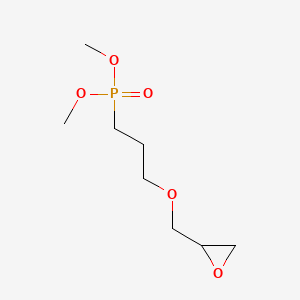
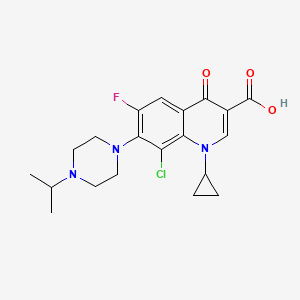
![disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B12731810.png)
